molecular formula C18H20BrN5O2S B4702070 4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4702070
M. Wt: 450.4 g/mol
InChI Key: PUJWTWGTHKMVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

The synthesis of 4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the pyrazole moiety and the bromo substituent. Reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to achieve the desired transformations.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, but it generally involves binding to the active site of the target, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar compounds include other benzothieno[2,3-d]pyrimidine derivatives and pyrazole-based molecules. What sets 4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of structural features, which confer specific chemical and biological properties. Similar compounds include:

  • Benzothieno[2,3-d]pyrimidine derivatives
  • Pyrazole-based molecules

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-bromo-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O2S/c1-4-23-8-12(19)15(21-23)16(25)22-24-10(3)20-17-14(18(24)26)11-6-5-9(2)7-13(11)27-17/h8-9H,4-7H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJWTWGTHKMVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CC(CC4)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
4-BROMO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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